molecular formula C9H9ClFNO2 B3024968 2-Chloro-4-fluoro-DL-phenylalanine CAS No. 754152-25-5

2-Chloro-4-fluoro-DL-phenylalanine

Cat. No.: B3024968
CAS No.: 754152-25-5
M. Wt: 217.62 g/mol
InChI Key: BCUFAMXOPAUSIP-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-DL-phenylalanine” is a chemical compound with the CAS Number: 754152-25-5 . It has a molecular weight of 217.62 and its IUPAC name is 4-chloro-2-fluorophenylalanine .


Synthesis Analysis

The synthesis of fluorinated phenylalanines, such as this compound, is a topic of interest in drug research . Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClFNO2/c10-6-2-1-5 (7 (11)4-6)3-8 (12)9 (13)14/h1-2,4,8H,3,12H2, (H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 217.62 and it has a specific InChI code that represents its molecular structure .

Scientific Research Applications

Antitumor Applications

2-Chloro-4-fluoro-DL-phenylalanine has been investigated for its potential antitumor applications. Otani and Briley (1982) studied various derivatives of 0-fluoro-dl-phenylalanine, including those containing chlorine, in a microbial antitumor prescreen. They found that most substitutions in the benzoyl phenyl ring resulted in greater growth-inhibitory activity than the nonsubstituted benzoyl-o-fluorophenylalanine, with the ortho-substituted fluoro compound showing the greatest activity (Otani & Briley, 1982).

Analytical Chemistry Applications

The compound has been used in ligand-exchange micellar electrokinetic capillary chromatography for the simultaneous separation of fluoro-dl-phenylalanine and tyrosine isomers. Chen et al. (1998) utilized a copper(II) complex of l-4-hydroxyproline as a chiral selector and found significant improvements in separation with the addition of sodium dodecyl sulfate (Chen et al., 1998).

Biochemical and Microbial Studies

The compound has been used to study biochemical pathways and microbial resistance. For instance, Dueñas-Sánchez et al. (2014) explored its application in improving the organoleptic properties of bakers' products. Mutants of industrial bakers' yeast overproduced this amino acid, leading to a rise in 2-phenylethanol production and enhanced taste and aroma in bread (Dueñas-Sánchez et al., 2014).

Enzymatic Studies

It has also been utilized in enzymatic studies. Orkwiszewski et al. (1976) examined its role as a substrate for l-phenylalanine ammonia-lyase in Avena sativa, providing insights into the biosynthesis of low molecular weight phenols (Orkwiszewski et al., 1976).

Protein-Ligand Interaction Studies

In protein-ligand interaction studies, Ippolito and Christianson (1992) researched the structure of para-fluoro-D-phenylalanine and its complex with the enzyme carboxypeptidase A. They noted that the para-fluoro derivative is a better inhibitor than para-chloro- or para-bromo-D-phenylalanine, suggesting its role in enhancing protein-ligand binding (Ippolito & Christianson, 1992).

Plant Physiology Research

In plant physiology, Walton (1966) found that fluoro-dl-phenylalanine stimulated the growth of excised axes of Phaseolus vulgaris, indicating its impact on plant development (Walton, 1966).

Safety and Hazards

The safety information for 2-Chloro-4-fluoro-DL-phenylalanine includes the following hazard statements: H315;H319;H335 . Precautionary statements include P271;P261;P280 . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUFAMXOPAUSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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